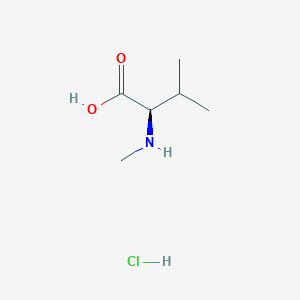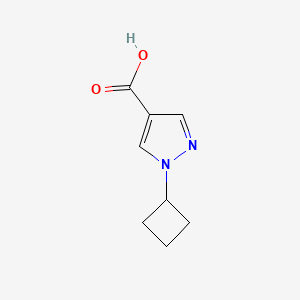
(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride
Descripción general
Descripción
“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a chemical compound with the molecular weight of 153.61 . It is also known as “(3R)-3-(methylamino)butanoic acid hydrochloride” and has the InChI code "1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1" .
Molecular Structure Analysis
The molecular formula of “®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is C5H11NO2 . The InChI key is "IDYRLRYWPQNZMO-PGMHMLKASA-N" .Physical And Chemical Properties Analysis
“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB)
Research by Seebach and Züger (1982) in the field of polymer chemistry demonstrated the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to produce enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates. This process is significant for synthesizing synthetic building blocks available in both enantiomeric forms (Seebach & Züger, 1982).
Synthesis of 4-(methylamino) butanoic Acid
Peng (2010) studied the synthesis of 4-(methylamino)butanoic acid, an intermediate in chemical reactions, highlighting the process and conditions for optimal yields. This research contributes to the understanding of synthesizing related compounds in chemistry (Peng, 2010).
Synthesis of Strobilurins Analogues
Zakharychev, Golubtsova, and Kovalenko (1999) synthesized esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids, analogous to strobilurins, which are fungicidal antibiotics. This underscores the importance of such compounds in developing new fungicides and antibiotics (Zakharychev et al., 1999).
Biotransformation in Escherichia coli
Ernst et al. (2005) developed a biotransformation system in Escherichia coli for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, specifically methyl (R)-3-hydroxy butanoate. This work is significant in the field of biocatalysis and enzyme engineering (Ernst et al., 2005).
Safety and Hazards
The compound is associated with some hazards. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by H-N-Me-D-Val-OHIt is known that the compound is involved in some biological processes . The downstream effects of these pathways remain to be determined.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-N-Me-D-Val-OHIt is known that the compound has a molecular weight of 16764 , which may influence its bioavailability
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-N-Me-D-Val-OHIt is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.
Propiedades
IUPAC Name |
(2R)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)










![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

